Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

Description

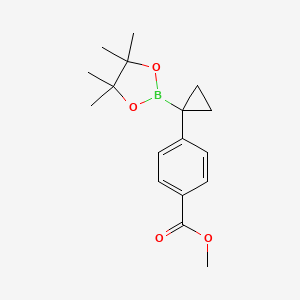

Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate is a boronate ester featuring a cyclopropyl group directly attached to the aromatic ring via a benzoate ester (Fig. 1). The compound’s structure combines the reactivity of the dioxaborolane ring with the steric and electronic effects of the cyclopropane moiety.

Properties

Molecular Formula |

C17H23BO4 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

methyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate |

InChI |

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)17(10-11-17)13-8-6-12(7-9-13)14(19)20-5/h6-9H,10-11H2,1-5H3 |

InChI Key |

URNBHXDIFAXIAA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate typically involves the reaction of 4-(1-cyclopropyl)benzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding boronic acids or esters.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form various biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products Formed:

Oxidation: Boronic acids or esters.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of new drugs with boron-containing active sites.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of biaryl compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1. Structural Comparison of Methyl 4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate and Analogs

*Estimated based on structural analogs.

Key Observations:

- Cyclopropyl vs. However, the cyclopropane may enhance stability against hydrolysis .

- Substituent Effects : The trifluoroacetamidomethyl group in 3g directs meta-selective C-H borylation, highlighting how substituent positioning alters reaction outcomes .

- Synthetic Yields: Cyclopropyl derivatives with electron-withdrawing groups (e.g., cyano in ) show lower synthetic yields (60%) compared to methoxycarbonyl analogs (90%), suggesting substituent-dependent reaction efficiency .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of boron chemistry , relies on boronate esters’ ability to undergo transmetalation. The target compound’s cyclopropyl group may slow this process due to steric hindrance, as seen in hindered aryl boronic acids . In contrast, the simpler analog (C₁₄H₁₉BO₄) is widely used for its predictable reactivity .

Commercial Availability and Handling

- Analog (C₁₄H₁₉BO₄) : Commercially available (CAS 171364-80-0) from Thermo Scientific Chemicals and Beijing Honghui Meditech, with standardized handling protocols .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized benzoate derivatives. For example:

- Cyclopropane functionalization : A cyclopropyl group can be introduced via palladium-catalyzed coupling of a boronate ester with a brominated or iodinated benzoate precursor. Ligands such as dtbpy (di-tert-butylbipyridine) are often used to stabilize the catalytic intermediate .

- Borylation strategies : Direct borylation of methyl 4-(1-bromocyclopropyl)benzoate using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) achieves high yields under inert conditions .

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂ | dtbpy | 75–85 | |

| Direct borylation | PdCl₂(dppf) | None | 60–70 |

Q. How is this compound characterized in research settings?

Key analytical techniques include:

- NMR spectroscopy : ¹³C NMR (e.g., δ 126–130 ppm for aromatic carbons, δ 25–30 ppm for cyclopropyl carbons) and ¹¹B NMR (δ 30–35 ppm for boronate signals) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅BO₄: 343.18 g/mol) .

- X-ray crystallography : Used to resolve structural ambiguities, particularly for verifying cyclopropane geometry and boronate ester conformation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block in:

- Suzuki-Miyaura cross-coupling : Enables C–C bond formation for biaryl synthesis. For example, coupling with aryl halides under Pd catalysis produces functionalized aromatic systems .

- Protecting group strategies : The boronate ester moiety can act as a temporary protecting group for hydroxyl or amine functionalities in multi-step syntheses .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the boronate ester .

- Handling precautions : Avoid exposure to moisture, strong acids/bases, and oxidizing agents to maintain boronate integrity .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in cross-coupling reactions?

The cyclopropane ring introduces steric and electronic effects:

Q. Table 2: Regioselectivity in Model Reactions

| Substrate | Coupling Partner | Selectivity (ortho/meta/para) | Reference |

|---|---|---|---|

| Methyl 4-(1-borylcyclopropyl)benzoate | 4-Bromotoluene | 5:85:10 |

Q. What experimental contradictions exist in reported yields for Suzuki-Miyaura reactions involving this compound?

Discrepancies arise from:

Q. How can stereochemical outcomes be controlled in reactions involving this boronate ester?

Q. What are the stability limits of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.